Fmoc-norArg(Z)2-OH
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Overview
Description
Fmoc-norArg(Z)2-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and two benzyloxycarbonyl (Z) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-norArg(Z)2-OH typically involves the protection of the amino group of norarginine with the Fmoc group. This is achieved by reacting norarginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Z groups are introduced by reacting the protected norarginine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to avoid impurities and side reactions .
Chemical Reactions Analysis
Types of Reactions: Fmoc-norArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents such as HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HATU or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed: The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .
Scientific Research Applications
Chemistry: Fmoc-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptide chains .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor ligands, or substrates for studying enzyme kinetics . In medicine, these peptides can be used in drug development and as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and scaffolds for tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-norArg(Z)2-OH in peptide synthesis involves the protection of the amino group to prevent unwanted side reactions during the coupling of amino acids . The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids . The Z groups provide additional protection and can be removed under specific conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-Arg(Z)2-OH: Similar to Fmoc-norArg(Z)2-OH but with a different side chain structure.
Fmoc-Lys(Z)-OH: Another amino acid derivative with Fmoc and Z protecting groups.
Uniqueness: this compound is unique due to its specific structure, which provides enhanced stability and selectivity in peptide synthesis. The presence of two Z groups offers additional protection compared to similar compounds with only one Z group .
Properties
Molecular Formula |
C36H34N4O8 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m0/s1 |
InChI Key |
OJBZBKXVLYDJEI-HKBQPEDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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